An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-(3-oxopropyl)benzoate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-(3-oxopropyl)benzoate
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern organic synthesis and drug discovery, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. Ethyl 3-(3-oxopropyl)benzoate is a prime exemplar of such a scaffold. This technical guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and analytical characterization, offering valuable insights for researchers, scientists, and professionals in drug development. Its structure, featuring both an aromatic ester and an aliphatic aldehyde, presents a unique combination of reactivity that can be strategically exploited to construct complex molecular architectures. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that govern its utility as a synthetic intermediate.
Core Chemical Identity and Physicochemical Properties
Ethyl 3-(3-oxopropyl)benzoate is an aromatic compound characterized by an ethyl ester and a propanal substituent at the meta position of a benzene ring. This specific arrangement of functional groups dictates its physical and chemical behavior.
Structure and Identification
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [color="#202124"];
} /* Caption: Structure of Ethyl 3-(3-oxopropyl)benzoate */
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Ethyl 3-(3-oxopropyl)benzoate. This data is crucial for designing reaction conditions, purification procedures, and for safe handling and storage.
| Property | Value | Source |
| CAS Number | 114837-81-9 | BLD Pharm |
| Molecular Formula | C₁₂H₁₄O₃ | BLD Pharm |
| Molecular Weight | 206.24 g/mol | BLD Pharm |
| MDL Number | MFCD13181190 | BLD Pharm |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm |
| Physical State | Not specified, likely an oil or low-melting solid | Inferred |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF) | Inferred |
Synthesis and Manufacturing
The synthesis of Ethyl 3-(3-oxopropyl)benzoate is not widely documented in commercial literature, suggesting its primary role as a specialized intermediate. A logical and efficient synthetic route involves the selective oxidation of a primary alcohol precursor, Ethyl 3-(3-hydroxypropyl)benzoate. This approach is favored because it avoids harsh conditions that could affect the sensitive ester functionality.
Retrosynthetic Analysis
A retrosynthetic approach points to the oxidation of a primary alcohol as the key transformation. The precursor alcohol can, in turn, be synthesized from simpler starting materials.
Recommended Synthetic Protocol: Swern Oxidation
While several methods exist for oxidizing primary alcohols to aldehydes (e.g., PCC, Dess-Martin periodinane), the Swern oxidation offers a mild, high-yield, and chromium-free alternative, which is advantageous from both a safety and environmental perspective.[1] The causality behind this choice lies in its operational temperature (-78 °C), which minimizes side reactions and preserves the integrity of the ester group.
The mechanism involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species.[2][3] The alcohol attacks this species, and subsequent deprotonation by a hindered base like triethylamine (TEA) initiates an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[4]
Step-by-Step Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Nitrogen or Argon) is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Preparation: Dichloromethane (DCM, anhydrous) is added to the flask. Oxalyl chloride (1.1 eq.) dissolved in anhydrous DCM is added to one addition funnel. Dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous DCM is added to the other.
-
Activation: The oxalyl chloride solution is added dropwise to the stirred DCM, maintaining the temperature below -70 °C. The mixture is stirred for 15 minutes.
-
Sulfonium Salt Formation: The DMSO solution is added dropwise, ensuring the temperature does not exceed -65 °C. Vigorous gas evolution (CO and CO₂) will be observed. The reaction is stirred for an additional 20 minutes.
-
Alcohol Addition: A solution of Ethyl 3-(3-hydroxypropyl)benzoate (1.0 eq.) in anhydrous DCM is added dropwise, keeping the internal temperature below -65 °C. The mixture is stirred for 45 minutes.
-
Elimination: Triethylamine (TEA, 5.0 eq.) is added dropwise. The reaction is stirred for 30 minutes at -78 °C and then allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched with water. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic phase is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield pure Ethyl 3-(3-oxopropyl)benzoate.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of Ethyl 3-(3-oxopropyl)benzoate stems from the distinct reactivity of its two primary functional groups. This bifunctionality allows for sequential or, in some cases, chemoselective transformations.
The Aldehyde Moiety: A Hub of Nucleophilic Addition
The propanal side chain is the more reactive site for most transformations. The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, forming Ethyl 3-(2-carboxyethyl)benzoate, using reagents like potassium permanganate (KMnO₄) or Jones reagent. Milder conditions are required to avoid saponification of the ester.
-
Reduction: Selective reduction to the primary alcohol, Ethyl 3-(3-hydroxypropyl)benzoate, can be achieved using mild reducing agents such as sodium borohydride (NaBH₄). The choice of NaBH₄ over stronger agents like LiAlH₄ is a classic example of chemoselectivity, as NaBH₄ will not reduce the ester group under standard conditions.
-
Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for key C-C bond-forming reactions, which are fundamental in drug development for building molecular complexity.
-
Wittig Reaction: Reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) converts the aldehyde into an alkene. This is a robust method for introducing carbon-carbon double bonds.
-
Grignard Reaction: Addition of an organometallic reagent, such as a Grignard reagent (R-MgBr), results in the formation of a secondary alcohol.
-
The Ester Moiety: Stability and Hydrolysis
The ethyl ester group is comparatively less reactive than the aldehyde. Its primary transformation is hydrolysis.
-
Saponification: Under basic conditions (e.g., NaOH in aqueous ethanol), the ester undergoes hydrolysis to form the sodium salt of 3-(3-oxopropyl)benzoic acid and ethanol. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and excess water, the ester can be hydrolyzed to the carboxylic acid. This is a reversible equilibrium process.[5]
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical for confirming the identity and purity of Ethyl 3-(3-oxopropyl)benzoate. The following spectroscopic signatures are expected.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of both carbonyl groups.
-
Aldehyde C=O Stretch: A strong, sharp absorption is expected in the range of 1740-1720 cm⁻¹ .[6]
-
Ester C=O Stretch: A strong, sharp absorption, typically around 1726-1715 cm⁻¹ for an aromatic ester, as conjugation to the benzene ring lowers the frequency.[7][8]
-
Aldehyde C-H Stretch: A characteristic pair of medium-intensity peaks may appear around 2830-2695 cm⁻¹ . The peak near 2720 cm⁻¹ is particularly diagnostic.[6][9]
-
Ester C-O Stretches: Two strong bands are expected in the 1300-1000 cm⁻¹ region.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information by probing the chemical environment of each proton and carbon atom. Predictions are based on analogous structures like ethyl benzoate.[10]
¹H NMR (Predicted, CDCl₃, 400 MHz)
-
δ ~9.8 ppm (t, 1H): Aldehydic proton (-CHO), triplet due to coupling with the adjacent CH₂ group.
-
δ ~8.0-7.4 ppm (m, 4H): Aromatic protons. The meta-substitution pattern will lead to a complex multiplet.
-
δ ~4.4 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
-
δ ~3.0 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-Ar-CH₂-).
-
δ ~2.8 ppm (t, 2H): Methylene protons adjacent to the aldehyde (-CH₂CHO).
-
δ ~1.4 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
¹³C NMR (Predicted, CDCl₃, 100 MHz)
-
δ ~200 ppm: Aldehyde carbonyl carbon.[11]
-
δ ~135-128 ppm: Aromatic carbons (4 signals expected for the substituted ring, plus the ipso-carbon attached to the ester).
-
δ ~61 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).[12]
-
δ ~45 ppm: Methylene carbon adjacent to the aldehyde (-CH₂CHO).
-
δ ~30 ppm: Methylene carbon adjacent to the aromatic ring (-Ar-CH₂-).
-
δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).[12]
Applications in Research and Drug Development
The true value of Ethyl 3-(3-oxopropyl)benzoate lies in its role as a versatile intermediate. Its bifunctional nature allows it to serve as a linchpin in multi-step synthetic sequences.
Scaffold for Heterocycle Synthesis
The 1,3-arrangement of the two functional groups (after modification) on the aromatic ring is a common motif in medicinal chemistry. The aldehyde can be used as a handle to construct heterocyclic rings, a privileged scaffold in many drug molecules. For instance, reaction with a hydrazine derivative could lead to the formation of a pyridazinone ring system.
Intermediate for Active Pharmaceutical Ingredients (APIs)
While direct applications are not widely published, structurally related compounds are known intermediates in the synthesis of major pharmaceuticals. For example, a similar oxopropyl benzoate core is a key fragment in the synthesis of Montelukast, a leukotriene receptor antagonist used to treat asthma.[14] This highlights the potential of Ethyl 3-(3-oxopropyl)benzoate as a building block for developing new chemical entities (NCEs) targeting a range of biological pathways.[15]
Safety, Handling, and Storage
Proper handling of Ethyl 3-(3-oxopropyl)benzoate is essential for laboratory safety. The safety profile is largely dictated by the aldehyde functional group.
GHS Hazard Information
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of vapors and contact with skin and eyes.[16][17] Aromatic aldehydes are generally considered less toxic than their low molecular weight aliphatic counterparts.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent slow oxidation of the aldehyde group to a carboxylic acid.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-(3-oxopropyl)benzoate is a valuable and versatile chemical intermediate. Its defining characteristic is the presence of two key functional groups—an aldehyde and an ester—that offer orthogonal reactivity. This bifunctionality, combined with the aromatic scaffold, makes it a powerful tool for synthetic chemists in academia and industry. A thorough understanding of its synthesis, reactivity, and analytical properties, as outlined in this guide, is crucial for leveraging its full potential in the rational design and construction of complex molecules for pharmaceutical and materials science applications.
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